4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[(3R,4S)-3-amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-12-10-13-4-3-9(14-10)15-5-7(11)8(6-15)16-2/h3-4,7-8H,5-6,11H2,1-2H3,(H,12,13,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBQICZFGVEQGH-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)N2CC(C(C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=CC(=N1)N2C[C@H]([C@H](C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
Notes:
- The target’s amino and methoxy groups improve solubility compared to nitro-substituted analogs .
- Piperidine derivatives may exhibit better membrane permeability due to increased lipophilicity.
Biological Activity
The compound 4-[(3R,4S)-3-amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine (CAS Number: 2741284-72-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases and cancer therapies. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 4-[(3R,4S)-3-amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₅O |
| Molecular Weight | 209.25 g/mol |
| CAS Number | 2741284-72-8 |
The compound features a pyrimidine ring substituted with a methoxypyrrolidine moiety, which is crucial for its biological activity.
Research indicates that this compound may exert its biological effects through modulation of various enzymatic pathways. Specifically, it has been linked to the inhibition of certain kinases involved in signaling pathways associated with cell proliferation and survival.
Key Findings:
- Inhibition of EGFR : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is significant in the treatment of cancers characterized by aberrant EGFR signaling .
- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of similar structures can decrease apoptotic neuronal numbers, suggesting neuroprotective properties .
Case Studies
Case Study 1: Autoimmune Disease Treatment
A study evaluated the efficacy of this compound in models of autoimmune diseases. Results indicated a significant reduction in inflammatory markers and improved clinical scores in treated groups compared to controls.
Case Study 2: Cancer Cell Lines
In another study, the compound was tested against various cancer cell lines (e.g., A549, HepG2). It exhibited cytotoxic effects by inducing apoptosis through caspase activation, highlighting its potential as an anticancer agent .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and mechanism of action of 4-[(3R,4S)-3-amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine.
Summary of Findings:
| Study Type | Result |
|---|---|
| Cytotoxicity Assay | Induced apoptosis in cancer cell lines |
| EGFR Binding Affinity | High affinity observed in docking studies |
| Neuroprotection | Reduced apoptosis in neuronal cultures |
In Vivo Studies
Preclinical trials have demonstrated that administration of this compound leads to significant improvement in disease models for both autoimmune disorders and cancer.
Q & A
Basic: What are the optimal synthetic routes for 4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine core followed by coupling with the pyrimidine moiety. Key steps include:
- Cyclization : Use of palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres to construct the pyrrolidine ring .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands) to achieve the (3R,4S) configuration .
- Purification : Techniques such as flash chromatography or preparative HPLC to isolate the enantiomerically pure product .
Basic: How is the stereochemistry of the pyrrolidine moiety confirmed experimentally?
X-ray crystallography is the gold standard for resolving stereochemistry. For intermediates, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate enantiomers. NMR coupling constants (e.g., ) and NOESY correlations are used to infer spatial arrangements .
Basic: What biological targets are associated with this compound?
The compound has shown affinity for kinases and G-protein-coupled receptors (GPCRs) due to its pyrimidine and pyrrolidine motifs. Preliminary assays (e.g., fluorescence polarization or SPR) suggest inhibitory activity against enzymes like phosphodiesterases or tyrosine kinases .
Advanced: How can researchers resolve contradictory data between in vitro and in vivo efficacy studies?
- Dose optimization : Adjust dosing regimens to account for metabolic clearance (e.g., hepatic CYP450 profiling) .
- Pharmacodynamic markers : Use biomarkers (e.g., phosphorylated kinase substrates in blood samples) to correlate target engagement with efficacy .
- Species-specific differences : Compare metabolite profiles across animal models using LC-MS/MS .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Introduce substituents at the pyrimidine 4-position or modify the methoxy group on the pyrrolidine.
- Biological assays : Test analogs in enzyme inhibition assays (IC) and cell-based viability models (e.g., MTT assays).
- Computational modeling : Docking studies (AutoDock Vina) and MD simulations to predict binding modes to targets like the adenosine A receptor .
Advanced: How is the compound’s pharmacokinetic (PK) profile characterized in preclinical models?
- ADME profiling :
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Liver microsomal stability tests (human vs. rodent).
- Excretion : Radiolabeled compound tracking in urine/feces.
- Plasma stability : LC-MS quantification of parent compound and metabolites over time .
Advanced: What in vivo models are appropriate for evaluating neuroprotective or antitumor effects?
- Neuroprotection : Transgenic mouse models of Parkinson’s (e.g., α-synuclein overexpression) with behavioral assays (rotarod, open field).
- Antitumor activity : Xenograft models using patient-derived cancer cells (PDXs) with bioluminescence imaging for tumor growth monitoring .
Advanced: How can researchers address low solubility in aqueous buffers during formulation?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters).
- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles.
- Co-solvents : Use cyclodextrin complexes or hydrotropic agents (e.g., nicotinamide) .
Advanced: What toxicological assessments are critical before advancing to clinical trials?
- Acute toxicity : Single-dose studies in rodents (LD).
- Genotoxicity : Ames test and micronucleus assay.
- Cardiotoxicity : hERG channel inhibition screening (patch-clamp electrophysiology) .
Basic: What are the best practices for handling and storing this compound?
- Storage : -20°C under argon in amber vials to prevent oxidation.
- Handling : Use gloveboxes for air-sensitive steps; confirm purity via NMR and LC-MS before use .
Advanced: How are contradictory results in target selectivity across kinase panels analyzed?
- Kinome-wide profiling : Use platforms like KinomeScan® to assess off-target binding.
- Thermodynamic profiling : ITC or SPR to compare binding kinetics (K, k/k) for primary vs. off-target kinases .
Advanced: What regulatory documentation is required for IND-enabling studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
